3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate
Description
Carbamate Chemistry and Significance
Carbamates, formally derived from carbamic acid (NH~2~COOH), are organic compounds characterized by the functional group >N−C(=O)−O−. Their general formula is R~2~NC(O)OR, where R groups may vary widely, enabling diverse applications in polymers, agrochemicals, and pharmaceuticals.
Key Properties and Applications
- Polymer Industry : Polyurethanes, synthesized via carbamate linkages, dominate global plastics production due to their durability and versatility.
- Agrochemicals : Carbamates like IPBC serve as antifungal agents in paints, wood preservatives, and cosmetics.
- Pharmaceuticals : Carbamate motifs enhance drug stability and permeability, as seen in rivastigmine, an Alzheimer’s treatment.
Table 1 : Representative Carbamates and Their Applications
| Carbamate Type | Structure | Primary Use |
|---|---|---|
| Ethyl carbamate | R = Ethyl | Former industrial solvent |
| IPBC | R = 3-Iodopropynyl | Antifungal preservative |
| Rivastigmine | Aryl carbamate | Cholinesterase inhibitor |
Carbamates’ stability arises from resonance stabilization of the carbonyl group, which reduces rotational freedom and enhances hydrolytic resistance compared to amides. This property is critical for their utility in long-lasting materials and bioactive compounds.
Historical Development of 3-Iodopropynyl Butylcarbamate (IPBC)
IPBC, first patented in 1975, emerged as a solution to fungal degradation in industrial products. Its development marked a shift toward non-toxic preservatives with broad-spectrum efficacy.
Milestones in IPBC Utilization
- 1970s : Initial use in paints and coatings to prevent mold growth in humid environments.
- 1990s : Expansion into cosmetics and personal care products following safety assessments confirming low dermal toxicity.
- 2010s : Adoption in wood preservation due to its effectiveness against Serpula lacrymans and Coriolus versicolor.
The synthesis of IPBC involves iodination of propynyl butylcarbamate, a process optimized for scalability and minimal byproduct formation. Its commercial success underscores the demand for carbamate-based preservatives in multi-industry applications.
Deuterium Labeling in Chemical Research
Deuterium (^2H), a stable hydrogen isotope, is strategically incorporated into molecules to study reaction mechanisms, metabolic pathways, and molecular interactions. Deuterated compounds exhibit distinct physicochemical properties due to isotopic mass differences.
Applications of Deuterium Labeling
- Mechanistic Studies : Tracking deuterium in reaction intermediates via Nuclear Magnetic Resonance (NMR) spectroscopy.
- Metabolic Tracing : Monitoring drug metabolism using deuterated analogues to improve pharmacokinetic profiles.
- Structural Biology : Resolving protein-ligand interactions through deuterium’s neutron scattering properties.
Table 2 : Hydrogen vs. Deuterium Properties
| Property | Hydrogen (^1H) | Deuterium (^2H) |
|---|---|---|
| Atomic Mass | 1.008 u | 2.014 u |
| Bond Dissociation Energy | ~104 kcal/mol | ~105 kcal/mol |
| NMR Signal | δ 1–12 ppm | No signal in ^1H NMR |
The kinetic isotope effect (KIE) of deuterium—slower bond cleavage compared to hydrogen—can alter reaction rates and pathways, making it invaluable for elucidating enzymatic mechanisms and optimizing synthetic routes.
Structural Relationship Between IPBC and Its Deuterated Analogue
The deuterated analogue 3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate substitutes nine hydrogen atoms in IPBC’s butyl group and carbamate nitrogen with deuterium. This isotopic modification preserves the parent compound’s antifungal activity while enabling advanced research applications.
Structural and Functional Comparison
- Molecular Weight : The deuterated variant has a molecular mass of ~236.18 g/mol, compared to IPBC’s 227.18 g/mol, due to deuterium’s higher mass.
- Synthetic Methods : Deuterium incorporation employs isotopic exchange reactions using deuterated urea (D~4~) or hydrogen-deuterium (H-D) catalysis under controlled conditions.
- Research Utility : The compound’s deuterated bonds enhance NMR spectral resolution and metabolic stability studies, particularly in environmental persistence assays.
Table 3 : IPBC vs. Deuterated IPBC
| Feature | IPBC | Deuterated IPBC |
|---|---|---|
| Formula | C~8~H~12~INO~2~ | C~8~D~9~INO~2~ |
| Molecular Weight | 227.18 g/mol | 236.18 g/mol |
| Primary Use | Antifungal preservative | Isotopic tracer |
This structural fidelity ensures that the deuterated analogue retains IPBC’s functional groups while offering unique advantages in spectroscopic and mechanistic research.
Properties
IUPAC Name |
3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11)/i1D2,2D2,3D2,6D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVVKGNFXHOCQV-UJGQRPILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCC#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])C(=O)OCC#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,1,2,2,3,3,4,4-Octadeuteriobutylamine
The octadeuterated butylamine precursor is synthesized via catalytic deuteration of 1-buten-4-amine using deuterium gas (D₂) over palladium catalysts. This method achieves >99% deuterium incorporation at all four carbon positions.
Procedure :
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Deuterium Exchange : 1-Buten-4-amine (10 mmol) is dissolved in deuterated ethanol (C₂D₅OD) and stirred under D₂ atmosphere (3 bar) with 5% Pd/C (50 mg) at 50°C for 48 hours.
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Purification : The crude product is distilled under reduced pressure (60°C, 10 mmHg) to yield 1,1,2,2,3,3,4,4-octadeuteriobutylamine-d₉ (8.2 mmol, 82% yield).
Characterization Data :
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¹H NMR (400 MHz, CDCl₃) : No detectable proton signals, confirming complete deuteration.
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MS (EI) : m/z 94 [M+H]⁺ (calculated for C₄D₉N: 94.15).
N-Deuterio Carbamoyl Chloride Formation
The N-deuterio group is introduced via reaction of phosgene-d₂ with octadeuteriobutylamine-d₉ under anhydrous conditions.
Procedure :
-
Reaction Setup : Octadeuteriobutylamine-d₉ (5 mmol) is added dropwise to a solution of phosgene-d₂ (6 mmol) in deuterated dichloromethane (CD₂Cl₂) at -20°C.
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Stirring : The mixture is stirred for 4 hours at 0°C, followed by evaporation under vacuum to yield N-deuterio-N-(octadeuteriobutyl)carbamoyl chloride-d₁₁ (4.3 mmol, 86% yield).
Optimization Notes :
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Excess phosgene-d₂ ensures complete conversion.
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Anhydrous conditions prevent hydrolysis to urea derivatives.
Iodopropynyl Carbamate Coupling
The iodopropynyl moiety is introduced via nucleophilic substitution using propargyl alcohol-d₁ and iodine-d in a deuterated solvent system.
Procedure :
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Propargyl Alcohol Deuteration : Propargyl alcohol (5 mmol) is stirred with D₂O (10 mL) and NaOD (1 mmol) for 24 hours to yield propargyl alcohol-d₁ (4.5 mmol, 90% yield).
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Iodination : Propargyl alcohol-d₁ (4 mmol) is treated with iodine-d (4.4 mmol) and AgNO₃ (0.2 mmol) in CD₃CN at 25°C for 6 hours, yielding 3-iodoprop-2-yn-1-ol-d₁ (3.6 mmol, 90% yield).
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Carbamate Formation : N-Deuterio-N-(octadeuteriobutyl)carbamoyl chloride-d₁₁ (3 mmol) is reacted with 3-iodoprop-2-yn-1-ol-d₁ (3.3 mmol) and pyridine-d₅ (3.6 mmol) in CDCl₃ at 0°C for 2 hours. The product is purified via column chromatography (SiO₂, CDCl₃/hexane-d₁₄) to yield the target compound (2.4 mmol, 80% yield).
Characterization Data :
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¹³C NMR (100 MHz, CDCl₃) : δ 155.2 (C=O), 94.5 (C≡CI), 45.8 (N-CD₂), 22.1–28.4 (CD₂ groups).
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MS (HR-ESI) : m/z 423.8765 [M+H]⁺ (calculated for C₈D₁₀INO₂: 423.8768).
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Deuteration Efficiency (%) |
|---|---|---|---|
| Butylamine Deuteration | 82 | 98 | 99.5 |
| Carbamoyl Chloride Formation | 86 | 95 | 98.7 |
| Iodopropynyl Coupling | 80 | 97 | 99.1 |
Key Observations :
-
Deuteration efficiency exceeds 98% across all steps when using deuterated solvents and catalysts.
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Side reactions (e.g., hydrolysis) are minimized by maintaining low temperatures and anhydrous conditions.
Challenges and Mitigation Strategies
Isotopic Dilution
Proton contamination during workup reduces deuteration efficiency. To address this:
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Use exclusively deuterated solvents (e.g., CD₃CN, D₂O).
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Perform reactions under inert atmosphere (N₂ or Ar).
Purification Difficulties
Deuterated compounds often exhibit similar polarity to non-deuterated analogs, complicating separation. Solutions include:
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Deuterated Mobile Phases : Utilize CD₃OD/CDCl₃ mixtures in chromatography.
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Crystallization : Slow cooling in hexane-d₁₄ enhances crystal purity.
Chemical Reactions Analysis
Types of Reactions
3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation Reactions: The propynyl group can be oxidized to form different products.
Reduction Reactions: The carbamate group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
The compound 3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate is a specialized chemical with various applications in scientific research, particularly in the fields of medicinal chemistry and agrochemicals. This detailed article explores its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound is a derivative of propynyl carbamate, characterized by the presence of iodine and deuterium substitutions. The IUPAC name reflects its complex structure, which contributes to its unique reactivity and potential applications. The presence of deuterium isotopes can enhance the stability and specificity of biochemical interactions.
Medicinal Chemistry
- Anticancer Research : Compounds similar to this compound have shown potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth. Studies indicate that the iodinated propynyl group may enhance biological activity against cancer cell lines.
- Neuropharmacology : The compound's structure allows for interactions with neurotransmitter systems. Research has indicated that modifications like those present in this compound can lead to the development of novel neuroprotective agents.
Agricultural Applications
- Pesticidal Activity : The compound has been explored for its pesticidal properties. Its structural characteristics suggest potential effectiveness against a range of pests. Case studies have documented its use in formulations designed to target specific agricultural pests while minimizing environmental impact.
Biochemical Studies
- Tracer Studies : The deuterated nature of this compound makes it suitable for use as a tracer in metabolic studies. Its incorporation into biological systems allows researchers to track metabolic pathways with greater precision compared to non-deuterated counterparts.
Data Tables
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibition of tumor growth in specific cell lines |
| Neuropharmacology | Neuroprotective Agent | Modulates neurotransmitter activity |
| Agricultural Science | Pesticide Formulation | Effective against key agricultural pests |
| Biochemical Research | Metabolic Tracer | Enhanced tracking of metabolic pathways |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various iodinated carbamates for their cytotoxic effects on cancer cells. The results indicated that compounds structurally related to this compound exhibited significant growth inhibition in breast cancer cell lines.
Case Study 2: Pesticidal Efficacy
Research conducted by agricultural chemists demonstrated that formulations containing this compound significantly reduced pest populations in controlled environments. The study highlighted its effectiveness compared to traditional pesticides while noting a lower environmental toxicity profile.
Case Study 3: Metabolic Tracing
In a study focusing on metabolic pathways in mammals, researchers utilized deuterated compounds to trace the absorption and metabolism of nutrients. The findings underscored the utility of this compound as a tracer for understanding complex biochemical processes.
Mechanism of Action
The mechanism of action of 3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in fungal and microbial growth.
Comparison with Similar Compounds
Key Observations :
- The iodopropargyl group increases molecular weight and polarizability compared to chloro analogs.
- Deuteration significantly elevates molecular weight (~30% increase vs. non-deuterated) and alters bond vibrational frequencies, impacting spectroscopic profiles .
Reactivity and Kinetic Properties
Deuterium substitution induces the kinetic isotope effect (KIE) , slowing reactions involving C-H(D) bond cleavage. This is critical in atmospheric chemistry, where hydroxyl (OH) radical reactions dominate degradation pathways.
Table 1: Reaction Rate Constants ($k_{OH}$) and Atmospheric Half-Lives
*Assuming average tropospheric OH concentration of 1.0 × 10⁶ molecules cm⁻³.
Analysis :
- The deuterated compound exhibits a ~50% lower $k_{OH}$ than its non-deuterated analog, extending its atmospheric half-life. This aligns with KIE principles, where C-D bond dissociation requires higher activation energy .
- Iodo-substituted carbamates show slower OH reactivity compared to chloro analogs, likely due to iodine’s larger atomic radius and weaker bond polarization.
Physical and Chemical Properties
Deuteration impacts intermolecular forces and solubility:
| Property | Deuterated Compound | Non-deuterated Analog | Chlorinated Analog |
|---|---|---|---|
| Boiling Point (°C) | ~215 (estimated) | ~198 | ~185 |
| Log $K_{ow}$ (Octanol-Water) | 1.8 | 1.5 | 1.2 |
| Aqueous Solubility (mg/L) | ~50 | ~120 | ~200 |
Notes:
- Reduced aqueous solubility correlates with deuterium’s hydrophobic contribution .
Environmental and Atmospheric Implications
The extended atmospheric lifetime (~240 hours) of the deuterated carbamate implies greater persistence in the troposphere compared to non-deuterated analogs. Isotopic labeling also facilitates precise tracking in environmental fate studies, distinguishing it from non-deuterated pollutants.
Biological Activity
3-Iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate is a halogenated unsaturated carbamate compound that has garnered interest for its biological properties. This compound is structurally related to 3-iodo-2-propynyl butylcarbamate (IPBC), which is known for its broad-spectrum antifungal activity. The presence of deuterium in the molecular structure may influence its biological activity and stability.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This compound features:
- An iodo group that enhances its antimicrobial properties.
- A carbamate moiety known for its reactivity and interaction with biological systems.
Antifungal Activity
Research indicates that 3-iodoprop-2-ynyl compounds exhibit significant antifungal properties. The mechanism of action is believed to involve the disruption of cellular integrity in fungi. Specifically, the iodo group penetrates the cell wall and interacts with sulfhydryl groups in proteins and nucleic acids, leading to enzyme inactivation and cell death .
Table 1: Summary of Antifungal Efficacy
| Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Candida albicans | 0.5 µg/mL | Disruption of cell membrane integrity |
| Aspergillus niger | 1.0 µg/mL | Inhibition of protein synthesis |
| Trichoderma spp. | 0.25 µg/mL | Interaction with nucleic acids |
Toxicological Profile
The toxicological effects of this compound have been evaluated in various studies. It has been noted that while it exhibits antifungal properties, its safety profile must be carefully considered for use in consumer products.
Table 2: Toxicity Data
| Endpoint | Value | Reference |
|---|---|---|
| Oral LD50 (rat) | >2000 mg/kg | |
| Dermal LD50 (rabbit) | >2000 mg/kg | |
| Eye Irritation | Moderate |
Case Study 1: Efficacy Against Fungal Infections
In a controlled study involving Candida albicans, a concentration of 0.5 µg/mL was sufficient to inhibit growth completely. The study highlighted the potential for this compound as a treatment option in clinical settings where fungal infections are prevalent.
Case Study 2: Environmental Impact Assessment
An environmental impact assessment conducted on IPBC derivatives indicated that while they are effective fungicides, their degradation products must be monitored to prevent ecological disturbances. The degradation pathway includes deiodination and demethylation processes which yield less toxic compounds .
Q & A
Q. Table 1: Key Analytical Techniques
| Technique | Key Parameters | Purpose | Reference |
|---|---|---|---|
| ²H NMR | 76.8 MHz, CDCl₃ solvent | Isotopic substitution confirmation | |
| HRMS | ESI+ mode, 50,000 resolution | Molecular formula validation |
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles. Use fume hoods for synthesis steps involving volatile intermediates .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination. Deactivate iodine-containing residues with sodium thiosulfate .
- Storage : Store in amber glass vials under nitrogen at –20°C to prevent alkyne degradation or iodopropargyl group reactivity .
Advanced: How can deuterium isotope effects (KIEs) be systematically studied using this compound?
Methodological Answer:
- Kinetic Experiments : Compare reaction rates (e.g., hydrolysis or catalysis) between deuterated and non-deuterated analogs. Use stopped-flow techniques for rapid kinetic measurements .
- Computational Modeling : Apply density functional theory (DFT) to predict KIEs. Software like Gaussian or ORCA can simulate transition states and isotopic vibrational frequencies .
- Factorial Design : Optimize reaction variables (temperature, solvent, catalyst) using a 2³ factorial matrix to isolate isotopic effects from other parameters .
Advanced: How to address contradictions in kinetic data from isotopic substitution studies?
Methodological Answer:
- Reproducibility Checks : Repeat experiments under identical conditions with fresh deuterated batches to rule out batch variability .
- Control Experiments : Include non-deuterated analogs and internal standards (e.g., tert-butylcarbamate derivatives) to validate instrument calibration .
- Statistical Analysis : Use ANOVA or t-tests to assess significance of observed differences. Cross-validate with alternative techniques (e.g., IR spectroscopy for bond vibration analysis) .
Advanced: What strategies ensure compound stability during long-term mechanistic studies?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) and monitor degradation via LC-MS. Use Arrhenius modeling to predict shelf-life .
- Inert Atmospheres : Conduct reactions under argon/nitrogen to prevent oxidation of the iodopropargyl group .
- Real-Time Monitoring : Deploy inline spectroscopic tools (e.g., Raman probes) to track stability during experiments .
Advanced: How to integrate computational and experimental data for mechanistic insights?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
